An In-depth Technical Guide to the Chemical Properties of 1,3-Dihydroisobenzofuran-5-ol
An In-depth Technical Guide to the Chemical Properties of 1,3-Dihydroisobenzofuran-5-ol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,3-dihydroisobenzofuran-5-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the fundamental principles of its constituent functional groups—the 1,3-dihydroisobenzofuran core and the phenolic hydroxyl group—to construct a detailed chemical profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, physicochemical properties, reactivity, and potential applications. All theoretical and extrapolated data are clearly delineated from experimentally verified information on analogous compounds.
Introduction and Molecular Structure
1,3-Dihydroisobenzofuran, also known as phthalane, is a bicyclic ether that serves as the foundational structure for a variety of biologically active molecules. The introduction of a hydroxyl group at the 5-position of this scaffold to form 1,3-dihydroisobenzofuran-5-ol (also known as 5-hydroxyphthalane) imparts phenolic character, significantly influencing its chemical reactivity and potential biological interactions. The strategic placement of this hydroxyl group opens avenues for further functionalization, making it a valuable intermediate in the synthesis of more complex molecular architectures.
The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. This arrangement results in a planar aromatic system coupled with a non-aromatic, flexible heterocyclic ring.
Physicochemical and Spectroscopic Properties
| Property | 1,3-Dihydroisobenzofuran-5-ol (Computed/Predicted) | 1,3-Dihydroisobenzofuran (Experimental/Database)[1] |
| Molecular Formula | C₈H₈O₂ | C₈H₈O |
| Molecular Weight | 136.15 g/mol | 120.15 g/mol |
| Appearance | Predicted to be a solid at room temperature | Clear yellow liquid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and sparingly soluble in water. | Soluble in many organic solvents. |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other phenols. | Not applicable |
Spectroscopic Profile (Predicted)
While specific spectra for 1,3-dihydroisobenzofuran-5-ol are not published, a predicted spectroscopic profile can be inferred based on its structure:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the dihydrofuran ring, and a characteristic signal for the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns influenced by the hydroxyl and the fused ring system. The two methylene groups on the dihydrofuran ring are chemically non-equivalent and are expected to appear as distinct singlets or complex multiplets.
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¹³C NMR: The spectrum would display signals for the eight carbon atoms. The carbon atom attached to the hydroxyl group would be shifted downfield. Signals for the aromatic carbons and the two aliphatic carbons of the furan ring would also be present.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage and the phenol, as well as aromatic C-H and C=C stretching vibrations, are also expected.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 136. Fragmentation patterns would likely involve the loss of fragments from the dihydrofuran ring and potentially rearrangement of the phenolic portion.
Chemical Reactivity and Synthetic Pathways
The reactivity of 1,3-dihydroisobenzofuran-5-ol is governed by the interplay of its two key functional components: the phenolic ring and the dihydroisobenzofuran core.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group imparts typical phenolic reactivity:
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Acidity and Salt Formation: As a phenol, it is weakly acidic and will react with strong bases to form a phenoxide salt. This phenoxide is a potent nucleophile.
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Etherification: The hydroxyl group can be readily converted into an ether via Williamson ether synthesis or other etherification protocols.[2]
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Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding ester.
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Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[3] The incoming electrophile will be directed to the positions ortho and para to the hydroxyl group.
Diagram: Key Reactions of the Phenolic Group
Caption: Reactivity of the phenolic hydroxyl group.
Synthesis of the 1,3-Dihydroisobenzofuran Core
The synthesis of the 1,3-dihydroisobenzofuran scaffold can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzyl derivatives. For instance, the synthesis of 1,3-dihydroisobenzofurans has been reported via the iodocyclization of 2-vinylbenzyl alcohols.[4] Another patented method describes the synthesis from o-alkynyl benzyl alcohol compounds using a palladium chloride catalyst.[5]
Diagram: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1,3-dihydroisobenzofuran-5-ol.
Experimental Protocol: Representative Etherification
The following is a representative, theoretical protocol for the etherification of 1,3-dihydroisobenzofuran-5-ol, based on standard procedures for phenols.
Objective: To synthesize 5-methoxy-1,3-dihydroisobenzofuran.
Materials:
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1,3-Dihydroisobenzofuran-5-ol
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Sodium hydroxide (NaOH)
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Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dihydroisobenzofuran-5-ol (1 equivalent) in anhydrous DMF.
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Add sodium hydroxide (1.1 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
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Alkylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-1,3-dihydroisobenzofuran.
Self-Validation: The success of the synthesis can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the product with the expected data for 5-methoxy-1,3-dihydroisobenzofuran. The disappearance of the phenolic OH peak in the ¹H NMR and IR spectra and the appearance of a methoxy signal in the ¹H NMR spectrum would be key indicators of a successful reaction.
Applications in Drug Development and Research
The 1,3-dihydroisobenzofuran scaffold is present in a number of natural products and synthetic compounds with demonstrated biological activity. The phenolic hydroxyl group in 1,3-dihydroisobenzofuran-5-ol provides a handle for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The antioxidant potential of the phenolic moiety, combined with the structural features of the dihydroisobenzofuran ring, makes this class of compounds interesting for investigation in areas such as neurodegenerative diseases and inflammatory conditions.
Conclusion
1,3-Dihydroisobenzofuran-5-ol is a molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While specific, comprehensive experimental data on this compound is not widely published, its chemical properties can be reliably predicted based on the well-established reactivity of its constituent functional groups. The phenolic hydroxyl group offers a versatile site for modification, allowing for the creation of a wide array of derivatives. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and materials science.
References
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PubChem. 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. [Link]
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PubChem. 1,3-Dihydroisobenzofuran-1-ol. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. [Link]
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Kobayashi, K., Shik, K. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, Vol. 75, No. 3, 2008. [Link]
- Google Patents. A kind of synthetic method of 1,3-dihydroisobenzofuran compounds. CN107954960B.
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Balakrishnan, M., Sacia, E. R., & Bell, A. T. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 14(6), 1626-1634. [Link]
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ChemDrAgon. (2020, May 10). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols [Video]. YouTube. [Link] - Note: A generic placeholder as the original link was not a deep link. The content describes the principles of phenol reactivity.
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